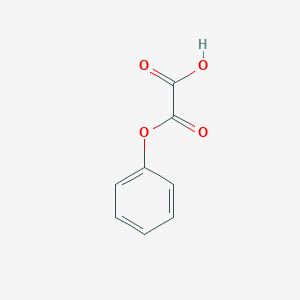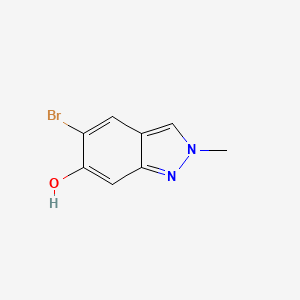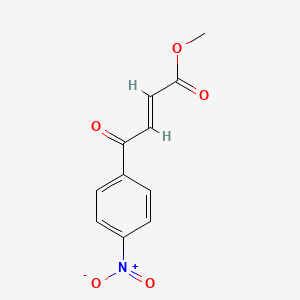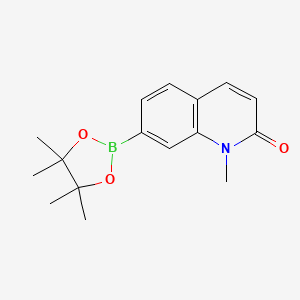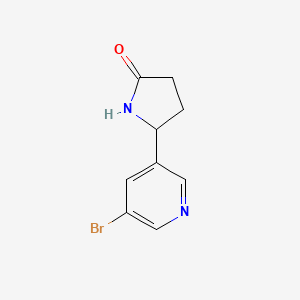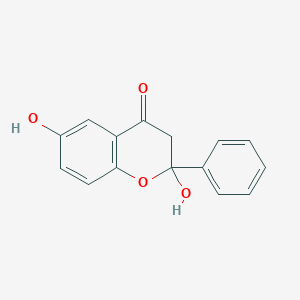
2,6-Dihydroxy-2-phenylchroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is part of the larger flavonoid family, which is known for its diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the flavone backbone. Flavonoids, including 2,6-dihydroxyflavone, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxyflavone typically involves the use of flavone precursors. One common method is the hydroxylation of flavone at the 2 and 6 positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts .
Industrial Production Methods: Industrial production of 2,6-dihydroxyflavone may involve microbial transformation processes. For instance, the demethylation of 6-methoxyflavone using microbial enzymes can yield 2,6-dihydroxyflavone. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .
化学反应分析
Types of Reactions: 2,6-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, depending on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism of action of 2,6-dihydroxyflavone involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: It acts on the brain-derived neurotrophic factor (BDNF) pathway, enhancing neuronal survival and function.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in the inflammatory response.
Antioxidant Effects: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
相似化合物的比较
- 6-Hydroxyflavone
- 7,8-Dihydroxyflavone
- 4’,6-Dihydroxyflavone
Comparison: 2,6-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Compared to 7,8-dihydroxyflavone, which is known for its strong neuroprotective effects, 2,6-dihydroxyflavone exhibits a broader range of activities, including significant anti-inflammatory and antioxidant properties .
属性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC 名称 |
2,6-dihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-7-14-12(8-11)13(17)9-15(18,19-14)10-4-2-1-3-5-10/h1-8,16,18H,9H2 |
InChI 键 |
WHUIECGZLKIGIH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C=CC(=C2)O)OC1(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


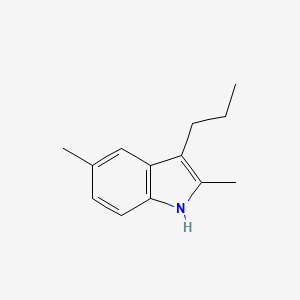
![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
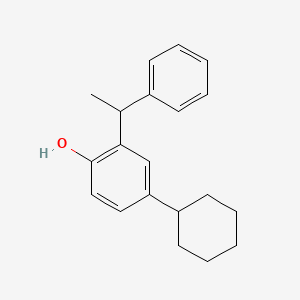
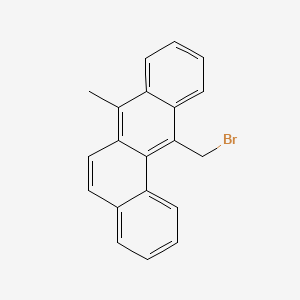
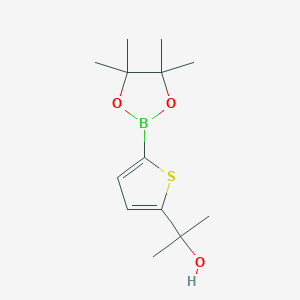
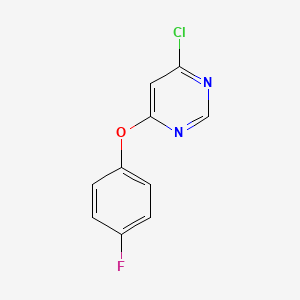
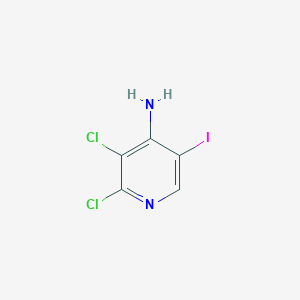
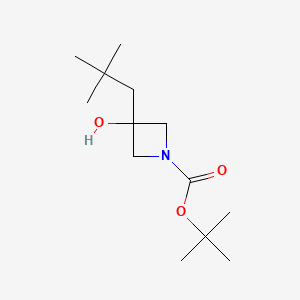
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)
